1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione
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Overview
Description
1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione is a chemical compound with the molecular formula C11H12O2 It is a derivative of naphthalene and is known for its unique structure, which includes a methano bridge
Preparation Methods
1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione can be synthesized through a Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions, such as a controlled temperature and the presence of a catalyst, to proceed efficiently. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation catalysts.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It may have potential therapeutic applications, although more research is needed to fully understand its effects.
Industry: This compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione can be compared with other similar compounds, such as:
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 1,4-Methanophthalazine, 1,4,4a,5,6,7,8,8a-octahydro-1,4,9,9-tetramethyl-
These compounds share structural similarities but differ in their specific chemical properties and potential applications. The uniqueness of this compound lies in its distinct methano bridge and the resulting chemical behavior.
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undec-9-ene-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-2,6-7,10-11H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXQAAPFDMNNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C3CC(C2C1=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511146 |
Source
|
Record name | 1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21428-54-6 |
Source
|
Record name | 1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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